Cas no 1249520-06-6 (4-methanesulfonylbutanal)

4-methanesulfonylbutanal 化学的及び物理的性質

名前と識別子

-

- Butanal, 4-(methylsulfonyl)-

- 4-methanesulfonylbutanal

- EN300-1987616

- SCHEMBL7814635

- 1249520-06-6

- AKOS011895470

-

- インチ: 1S/C5H10O3S/c1-9(7,8)5-3-2-4-6/h4H,2-3,5H2,1H3

- InChIKey: KNTJZOAQYZTDSP-UHFFFAOYSA-N

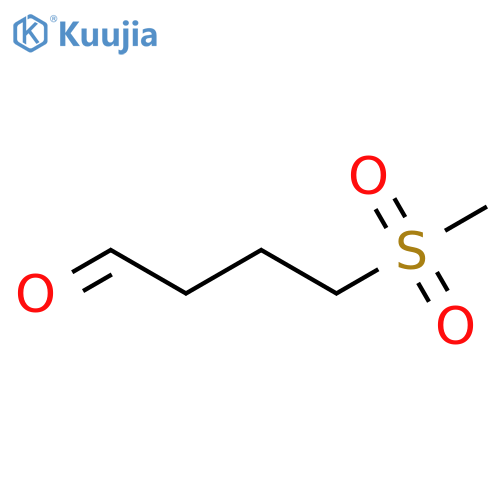

- ほほえんだ: C(=O)CCCS(C)(=O)=O

計算された属性

- せいみつぶんしりょう: 150.03506535g/mol

- どういたいしつりょう: 150.03506535g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 9

- 回転可能化学結合数: 4

- 複雑さ: 163

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 59.6Ų

- 疎水性パラメータ計算基準値(XlogP): -0.6

じっけんとくせい

- 密度みつど: 1.160±0.06 g/cm3(Predicted)

- ふってん: 330.7±25.0 °C(Predicted)

4-methanesulfonylbutanal 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1987616-10.0g |

4-methanesulfonylbutanal |

1249520-06-6 | 10g |

$4236.0 | 2023-06-02 | ||

| Enamine | EN300-1987616-5g |

4-methanesulfonylbutanal |

1249520-06-6 | 5g |

$2028.0 | 2023-09-16 | ||

| Enamine | EN300-1987616-0.05g |

4-methanesulfonylbutanal |

1249520-06-6 | 0.05g |

$587.0 | 2023-09-16 | ||

| Enamine | EN300-1987616-0.25g |

4-methanesulfonylbutanal |

1249520-06-6 | 0.25g |

$642.0 | 2023-09-16 | ||

| Enamine | EN300-1987616-1.0g |

4-methanesulfonylbutanal |

1249520-06-6 | 1g |

$986.0 | 2023-06-02 | ||

| Enamine | EN300-1987616-0.5g |

4-methanesulfonylbutanal |

1249520-06-6 | 0.5g |

$671.0 | 2023-09-16 | ||

| Enamine | EN300-1987616-10g |

4-methanesulfonylbutanal |

1249520-06-6 | 10g |

$3007.0 | 2023-09-16 | ||

| Enamine | EN300-1987616-2.5g |

4-methanesulfonylbutanal |

1249520-06-6 | 2.5g |

$1370.0 | 2023-09-16 | ||

| Enamine | EN300-1987616-0.1g |

4-methanesulfonylbutanal |

1249520-06-6 | 0.1g |

$615.0 | 2023-09-16 | ||

| Enamine | EN300-1987616-1g |

4-methanesulfonylbutanal |

1249520-06-6 | 1g |

$699.0 | 2023-09-16 |

4-methanesulfonylbutanal 関連文献

-

Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244

-

Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386

-

Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066

-

4. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254

-

Filipa Mandim,Lillian Barros,Ricardo C. Calhelha,Rui M. V. Abreu,José Pinela,Maria José Alves,Sandrina Heleno,P. F. Santos,Isabel C. F. R. Ferreira Food Funct., 2019,10, 78-89

-

Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665

-

Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570

-

Junjun Su,Xin Wen,Weiping Chen,Yang Miao,Fenghong Li,Yue Wang New J. Chem., 2018,42, 5005-5013

-

Jin Xu,Bingying Jiang,Jiao Su,Yun Xiang,Ruo Yuan,Yaqin Chai Chem. Commun., 2012,48, 3309-3311

-

Zhi-Qiao Wang,Ming-Jian Zhang,Zhong-Ning Xu,Guo-Cong Guo Chem. Commun., 2020,56, 403-406

4-methanesulfonylbutanalに関する追加情報

Introduction to 4-methanesulfonylbutanal (CAS No: 1249520-06-6)

4-methanesulfonylbutanal, with the chemical formula C7H12O4S, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound, identified by its unique CAS number 1249520-06-6, is a derivative of butanal featuring a methanesulfonyl group, which imparts distinct reactivity and functional properties. Its molecular structure combines an aldehyde moiety with a sulfonyl group, making it a versatile intermediate in synthetic chemistry and a potential candidate for various biochemical applications.

The structure of 4-methanesulfonylbutanal consists of a four-carbon chain with an aldehyde functional group at one end and a methanesulfonyl group attached to the second carbon. This arrangement confers both electrophilic and nucleophilic characteristics to the molecule, enabling its participation in diverse chemical transformations. The presence of the sulfonyl group enhances its solubility in polar solvents and increases its reactivity toward nucleophiles, making it valuable in the synthesis of more complex molecules.

In recent years, 4-methanesulfonylbutanal has been explored for its potential applications in drug discovery and development. Its unique structural features make it a promising building block for designing novel pharmacophores. For instance, the aldehyde group can undergo condensation reactions with amino acids or other nucleophiles to form Schiff bases or peptidomimetics, which are known to exhibit various biological activities. Additionally, the methanesulfonyl group can serve as a linker or anchor in medicinal chemistry, facilitating the attachment of other functional groups to enhance drug-like properties.

One of the most compelling aspects of 4-methanesulfonylbutanal is its role in the synthesis of bioactive compounds. Researchers have utilized this compound to develop inhibitors targeting specific enzymes involved in metabolic pathways relevant to diseases such as diabetes, cancer, and inflammation. The ability to modify both the aldehyde and sulfonyl functionalities allows for fine-tuning of physicochemical properties, including solubility, metabolic stability, and binding affinity. This flexibility has made it an attractive scaffold for structure-activity relationship (SAR) studies.

Recent studies have highlighted the pharmacological potential of derivatives derived from 4-methanesulfonylbutanal. For example, researchers have synthesized analogs that exhibit inhibitory effects on kinases and proteases implicated in tumor progression. The methanesulfonyl group has been shown to enhance binding interactions with target proteins by increasing hydrophobic interactions or forming hydrogen bonds. Furthermore, the aldehyde functionality can be further functionalized to introduce additional pharmacological motifs, such as heterocyclic rings or aromatic groups, which are known to modulate biological activity.

The synthetic utility of 4-methanesulfonylbutanal extends beyond pharmaceutical applications. It has been employed in materials science for the development of novel polymers and coatings with enhanced durability and functionality. The sulfonyl group's ability to participate in sulfonation reactions allows for the creation of sulfonated polymers that exhibit improved thermal stability and water resistance. Additionally, the aldehyde group can be used to cross-link polymers or form covalent bonds with other biomolecules, enabling applications in tissue engineering and biodegradable materials.

In terms of analytical chemistry, 4-methanesulfonylbutanal serves as an important reference standard for identifying and quantifying related compounds in complex mixtures. Its distinct spectral fingerprints allow for accurate detection using techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC). These analytical methods are crucial for quality control in pharmaceutical manufacturing and environmental monitoring.

The toxicological profile of 4-methanesulfonylbutanal has also been studied to ensure its safety in various applications. Preliminary toxicity assessments indicate that it exhibits low acute toxicity when administered orally or dermally at moderate doses. However, prolonged exposure may require further evaluation to assess potential long-term effects. As with any chemical compound used in research or industrial settings, proper handling precautions should be observed to minimize exposure risks.

Looking ahead, the future prospects for 4-methanesulfonylbutanal appear promising as more research unfolds into its diverse applications. Advances in synthetic methodologies may lead to more efficient production routes, reducing costs and improving accessibility for researchers worldwide. Additionally, interdisciplinary collaborations between chemists, biologists, and pharmacologists could uncover new therapeutic uses for this versatile compound.

In conclusion,4-methanesulfonylbutanal (CAS No: 1249520-06-6) is a multifaceted compound with significant potential across multiple scientific disciplines. Its unique structural features enable diverse chemical transformations and biological activities, making it invaluable in drug discovery, materials science, and analytical chemistry. As research continues to explore its capabilities,this compound is poised to play an increasingly important role in advancing scientific knowledge and technological innovation.

1249520-06-6 (4-methanesulfonylbutanal) 関連製品

- 459861-13-3(2-{5-(4-fluorophenyl)-1,3,4-oxadiazol-2-ylsulfanyl}-1-(4-methylpiperidin-1-yl)ethan-1-one)

- 1361815-65-7(Methyl 5-(aminomethyl)-2-(difluoromethyl)-3-methoxypyridine-4-acetate)

- 1805400-19-4(Ethyl 3-aminomethyl-2-cyano-5-mercaptophenylacetate)

- 1806974-60-6(6-(Aminomethyl)-4-(difluoromethyl)-2-fluoro-3-nitropyridine)

- 477286-40-1((Z)-4-(4-bromophenyl)-N-(4-sulfamoylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide)

- 2138345-33-0(3-(1-aminopropyl)-7-methyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one)

- 2680789-49-3(tert-butyl N-(2-sulfamoylthiophen-3-yl)methylcarbamate)

- 608515-70-4(7-Chloro-5-isoquinolinamine)

- 320424-91-7(3-(2-Chlorophenyl)-5-2-(4-methoxyanilino)vinyl-4-isoxazolecarbonitrile)

- 618873-38-4(4-benzoyl-3-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-5-phenyl-2,5-dihydro-1H-pyrrol-2-one)